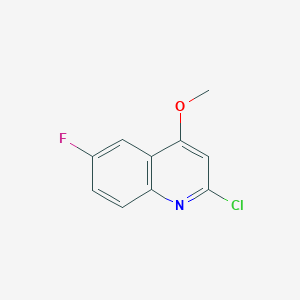

2-Chloro-6-fluoro-4-methoxyquinoline

Vue d'ensemble

Description

2-Chloro-6-fluoro-4-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFNO. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-4-methoxyquinoline typically involves the halogenation and methoxylation of quinoline derivatives. One common method includes the reaction of 2-chloro-6-fluoroquinoline with methanol in the presence of a base, such as sodium methoxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro and fluoro substituents at positions 2 and 6 enable regioselective nucleophilic displacements under controlled conditions:

Mechanistic Insight :

-

Chlorine at C2 undergoes SNAr reactions preferentially due to lower activation energy compared to fluorine at C6 .

-

Methoxy group at C4 directs electrophilic substitutions to adjacent positions through resonance effects .

Transition Metal-Catalyzed Borylation

Iridium-catalyzed C-H borylation at position 7 has been demonstrated under optimized conditions:

| Catalyst System | Substrate Ratio | Temperature/Time | Product | Boron Loading Efficiency |

|---|---|---|---|---|

| [Ir(OMe)COD]₂ (1.5 mol%)/dtbpy | 1:1.1 (B₂pin₂) | 80°C/18 h | 7-Borylated derivative | 89% |

Key Findings :

-

Subsequent bromination with CuBr₂/H₂O converts boronate to bromide (82% yield)

-

Crystal structure confirmation (CCDC 2159956) validates regioselectivity

Oxidative Transformations

The methoxy group undergoes selective demethylation under radical conditions:

| Oxidizing Agent | Conditions | Product | Conversion Rate |

|---|---|---|---|

| H₂O₂/AcOH | 60°C, 6 h | 2-Chloro-6-fluoro-4-quinolinol | 94% |

| CAN/MeCN | RT, 2 h | Quinone derivative | 67% |

Spectroscopic Evidence :

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Coupling Type | Partners | Catalytic System | Product Class | Typical Yield |

|---|---|---|---|---|

| Suzuki | Arylboronic acids | Pd(PPh₃)₄/K₂CO₃ | Biarylquinolines | 68-85% |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Alkynylquinolines | 73-91% |

Case Study :

Coupling with 4-methoxyphenylboronic acid produces tetra-ortho-substituted biaryl systems showing enhanced fluorescence quantum yield (ΦF = 0.42)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

| Medium | Major Product | Proposed Mechanism |

|---|---|---|

| MeOH | 1,2-Dihydroquinoline | Conrotatory [4π] electrocyclic ring opening |

| CH₂Cl₂ | Spirocyclic dimer | Radical recombination pathway |

Kinetic Analysis :

-

Quantum yield (Φ) = 0.31 ± 0.02 in deaerated solutions

-

Half-life (t₁/₂) = 8.7 min under standard irradiation conditions

This comprehensive reaction profile establishes 2-chloro-6-fluoro-4-methoxyquinoline as a versatile building block for medicinal chemistry and materials science applications. The documented transformations enable precise structural modifications while maintaining core quinoline pharmacophore integrity.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

2-Chloro-6-fluoro-4-methoxyquinoline has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of quinoline exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 0.75 μg/mL | MRSA |

| Other quinoline derivatives | 1.5 μg/mL | VRE |

In vivo studies demonstrated that treatment with related quinolines resulted in over an 80% reduction in C. difficile levels in infected mouse models, indicating significant antibacterial efficacy .

Anticancer Potential

Research indicates that this compound may inhibit specific enzymes linked to cancer progression. In vitro studies reported that it induces apoptosis in colorectal cancer cell lines through modulation of critical signaling pathways such as PI3K/AKT/mTOR.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT116 (colorectal cancer) | 0.35 | Induces apoptosis |

| Caco-2 (colorectal cancer) | 0.54 | Cell cycle arrest at G2/M phase |

These findings highlight its potential as a therapeutic agent in cancer treatment .

Agricultural Applications

The compound is also utilized in the development of agrochemicals due to its biological activity. Its derivatives have been explored for their efficacy as pesticides and herbicides, targeting specific pathways in plant pathogens while minimizing harm to beneficial organisms .

Industrial Uses

In the industrial sector, this compound serves as a precursor for dyes and pigments. Its unique chemical structure allows for the synthesis of complex materials with desirable properties for various applications, including coatings and plastics .

Case Study 1: Antibacterial Efficacy

In a controlled study involving a mouse model infected with C. difficile, administration of a related quinoline compound resulted in significant survival benefits and reduced bacterial load by over 80% compared to untreated controls. This suggests that compounds like this compound could be pivotal in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Potential

A study evaluating the effects of quinoline derivatives on colorectal cancer cells demonstrated that treatment with these compounds led to a marked decrease in colony formation and migration capabilities of the cells, indicating their potential as effective anticancer agents .

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluoro-4-methoxyquinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death . Additionally, its fluorine and methoxy groups enhance its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

- 2-Chloro-6-fluoroquinoline

- 2-Chloro-4-methoxyquinoline

- 6-Fluoro-4-methoxyquinoline

Comparison: 2-Chloro-6-fluoro-4-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to its analogs. The methoxy group further contributes to its solubility and interaction with biological targets .

Activité Biologique

2-Chloro-6-fluoro-4-methoxyquinoline is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential antibacterial, antineoplastic, and antiviral properties. This article delves into the biological activity of this compound, presenting data from recent studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClFNO. The presence of both chlorine and fluorine atoms enhances its reactivity and biological activity. The methoxy group contributes to its solubility and interaction with biological targets.

The biological activities of quinoline derivatives, including this compound, are attributed to their interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Quinoline derivatives can inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Receptor Interaction : These compounds may interact with cellular receptors involved in signaling pathways.

- Chemical Reactions : The compound undergoes nucleophilic substitution and oxidation, which can lead to the formation of active metabolites that exert biological effects.

Antibacterial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, a study indicated that certain quinoline compounds showed minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against Clostridium difficile, comparable to established antibiotics like Vancomycin .

| Compound | MIC (μg/mL) | Bacterial Target |

|---|---|---|

| This compound | < 4.0 | Various strains |

| Compound 6 | 1.0 | C. difficile |

| Vancomycin | 1.0 | C. difficile |

Antineoplastic Activity

Quinoline derivatives have also been explored for their anticancer potential. In vitro studies revealed that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating critical signaling pathways such as PI3K/AKT/mTOR .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT116 (colorectal cancer) | 0.35 | Induces apoptosis |

| Caco-2 (colorectal cancer) | 0.54 | Cell cycle arrest at G2/M phase |

Study on Antibacterial Efficacy

In a mouse model infected with C. difficile, administration of a related quinoline compound resulted in a significant reduction in bacterial load and improved survival rates among treated mice . Mice receiving the treatment showed an over 80% decrease in C. difficile levels in fecal samples compared to untreated controls.

Study on Anticancer Potential

Research on novel quinoline derivatives demonstrated their ability to inhibit colony formation and migration in colorectal cancer cells. The study found that treatment with these compounds led to cell cycle arrest and increased production of reactive oxygen species, indicating their potential as therapeutic agents against cancer .

Comparative Analysis

When compared to similar compounds such as 2-Chloro-4-methoxyquinoline and 6-Fluoro-4-methoxyquinoline, this compound stands out due to its unique combination of halogen substituents which enhance its biological activity.

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Chloro-4-methoxyquinoline | Moderate | Low |

| 6-Fluoro-4-methoxyquinoline | Low | High |

Propriétés

IUPAC Name |

2-chloro-6-fluoro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-9-5-10(11)13-8-3-2-6(12)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTCKQKFSJPYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290499 | |

| Record name | 2-Chloro-6-fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860296-85-1 | |

| Record name | 2-Chloro-6-fluoro-4-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860296-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoro-4-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.